molecular formula C9H17NO B2807298 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one CAS No. 6135-14-4

1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one

Cat. No. B2807298
CAS RN: 6135-14-4
M. Wt: 155.241
InChI Key: AOJPVISQKIUQMZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can be represented in various forms such as skeletal, structural, or molecular formula.



Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions of the reaction, and the mechanism.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

  • Hydrogen Bond Acceptance : 1-Aryl-3-(dimethylamino)propenones, which are structurally similar to 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, have been studied for their properties as strong proton acceptors due to the electron-donating effects of their terminal dimethylamino groups. These properties are significant in the formation of intra- and intermolecular hydrogen bonds, as demonstrated by structural, spectroscopic, and computational studies. These compounds can form one- and two-dimensional hydrogen-bridged polymers through co-crystallization with different proton donors (Pleier et al., 2003).

  • Synthesis of Biologically Active Compounds : A derivative of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, namely (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, has been synthesized as an intermediate in the production of various biologically active compounds, including the cancer drug osimertinib. This synthesis approach and the resultant compound structure have implications for the development of anticancer drugs (Zou et al., 2018).

  • Optical Device Applications : Novel chalcone derivative compounds, including those related to 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, have been synthesized and studied for their nonlinear optical absorption properties. These compounds show potential as candidates for optical device applications, such as optical limiters, due to their distinct nonlinear absorption behavior at different laser intensities (Rahulan et al., 2014).

  • Nonpeptide Agonist Discovery : A related compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant for pharmacological research and as a potential drug lead, highlighting the broader applicability of such compounds in receptor-targeted drug development (Croston et al., 2002).

Safety And Hazards

This involves the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage. Material Safety Data Sheets (MSDS) are a common source of this information.


Future Directions

This could involve potential applications of the compound, areas for further research, or improvements in synthesis or handling.


Please consult with a qualified professional or refer to specific resources for detailed information. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

(E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJPVISQKIUQMZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one

CAS RN

57031-57-9
Record name (1E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
J Dabrowski, L Kozerski - Chemical Communications (London), 1968 - pubs.rsc.org
Both types of restricted rotation are shown to occur simultaneously in 4-dimethylaminobut-3-en-2-one (I), while only the s-cis-s-tram isomerism can be detected in 4-methylaminobut-3-en…
Number of citations: 15 pubs.rsc.org
AI Frolov, EN Ostapchuk, AE Pashenko… - The Journal of …, 2021 - ACS Publications
The convenient and scalable preparative approach for the two-step α-methylation of ketones is described. The optimized protocols for regioselective preparation of enaminones with …
Number of citations: 6 pubs.acs.org
Z Xu, X Geng, Y Cai, L Wang - The Journal of Organic Chemistry, 2022 - ACS Publications
A novel and efficient three-component reaction with two C–N bonds and one C–F bond formation has been reported, which provides a straightforward route to a variety of fluorinated …
Number of citations: 14 pubs.acs.org
J Bezenšek, B Prek, U Grošelj, M Kasunič, J Svete… - Tetrahedron, 2012 - Elsevier
Herein a simple, metal-free synthesis of 2-alkyl-, 2-cycloalkyl-, 2-aryl-, and 2-heteroaryl-substituted pyridine 3,4-dicarboxylates and their N-oxides from the corresponding methyl …
Number of citations: 34 www.sciencedirect.com

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